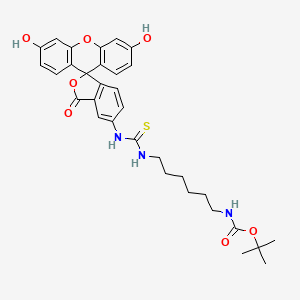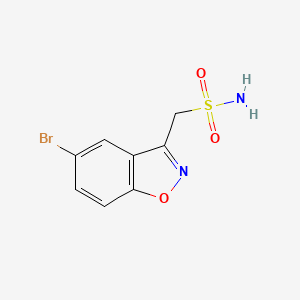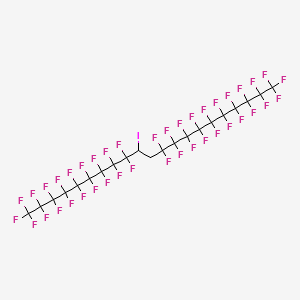
Heneicosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,21-tetracontafluoro-12-iodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heneicosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,21-tetracontafluoro-12-iodo-: is a highly fluorinated organic compound It is characterized by the presence of multiple fluorine atoms and an iodine atom, making it a unique and complex molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Heneicosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,21-tetracontafluoro-12-iodo- typically involves multiple steps. The starting materials are often simple hydrocarbons, which undergo a series of fluorination and iodination reactions. The reaction conditions usually require the presence of strong fluorinating agents such as elemental fluorine or fluorine-containing compounds, and the reactions are often carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, where the hydrocarbon backbone is systematically fluorinated. This is followed by the introduction of the iodine atom at a specific position in the molecule. The process requires specialized equipment to handle the highly reactive fluorine gas and to ensure the safety of the operation.
Analyse Chemischer Reaktionen
Types of Reactions
Heneicosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,21-tetracontafluoro-12-iodo- can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less fluorinated derivatives.
Oxidation Reactions: The fluorinated hydrocarbon chain can be oxidized to introduce oxygen-containing functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of functionalized fluorinated compounds, while reduction reactions can produce partially fluorinated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Heneicosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,21-tetracontafluoro-12-iodo- is used as a building block for the synthesis of more complex fluorinated molecules. Its unique structure makes it a valuable intermediate in the development of new materials with specialized properties.
Biology
In biology, this compound can be used to study the effects of fluorinated molecules on biological systems. Its high fluorine content makes it an interesting candidate for investigating the interactions between fluorinated compounds and biological membranes.
Medicine
In medicine, fluorinated compounds are often used in drug development due to their stability and bioavailability. Heneicosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,21-tetracontafluoro-12-iodo- may serve as a precursor for the synthesis of fluorinated pharmaceuticals.
Industry
In industry, this compound can be used in the production of specialized materials, such as fluorinated polymers and surfactants. Its unique properties make it suitable for applications where high chemical resistance and stability are required.
Wirkmechanismus
The mechanism by which Heneicosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,21-tetracontafluoro-12-iodo- exerts its effects is primarily through its interactions with other molecules. The multiple fluorine atoms create a highly electronegative environment, which can influence the reactivity and stability of the compound. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds and functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Heneicosane: A straight-chain hydrocarbon with the formula C21H44.
Perfluoroheneicosane: A fully fluorinated derivative of heneicosane.
Iodoalkanes: Hydrocarbons with an iodine atom attached to the carbon chain.
Uniqueness
Heneicosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,21-tetracontafluoro-12-iodo- is unique due to its combination of multiple fluorine atoms and a single iodine atom. This combination imparts distinct chemical properties, such as high electronegativity and reactivity, which are not observed in other similar compounds.
Eigenschaften
CAS-Nummer |
1980063-90-8 |
|---|---|
Molekularformel |
C21H3F40I |
Molekulargewicht |
1142.1 g/mol |
IUPAC-Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,21-tetracontafluoro-12-iodohenicosane |
InChI |
InChI=1S/C21H3F40I/c22-3(23,5(26,27)7(30,31)9(34,35)11(38,39)13(42,43)15(46,47)17(50,51)19(54,55)21(59,60)61)1-2(62)4(24,25)6(28,29)8(32,33)10(36,37)12(40,41)14(44,45)16(48,49)18(52,53)20(56,57)58/h2H,1H2 |
InChI-Schlüssel |
WYHYSGMYCQZUIP-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


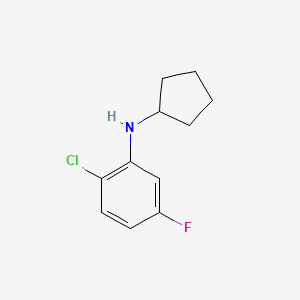


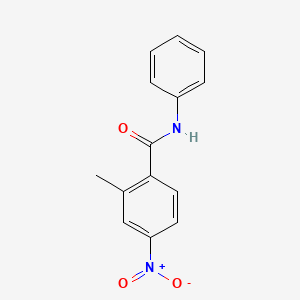
![1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B12083174.png)
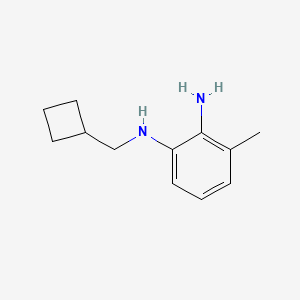


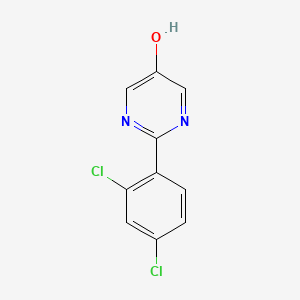
methylamine](/img/structure/B12083203.png)
